

# Application Notes and Protocols: ARV-766 in Combination Cancer Therapy

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## Compound of Interest

Compound Name:	TRC-766
CAS No.:	1810734-44-1
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## Introduction

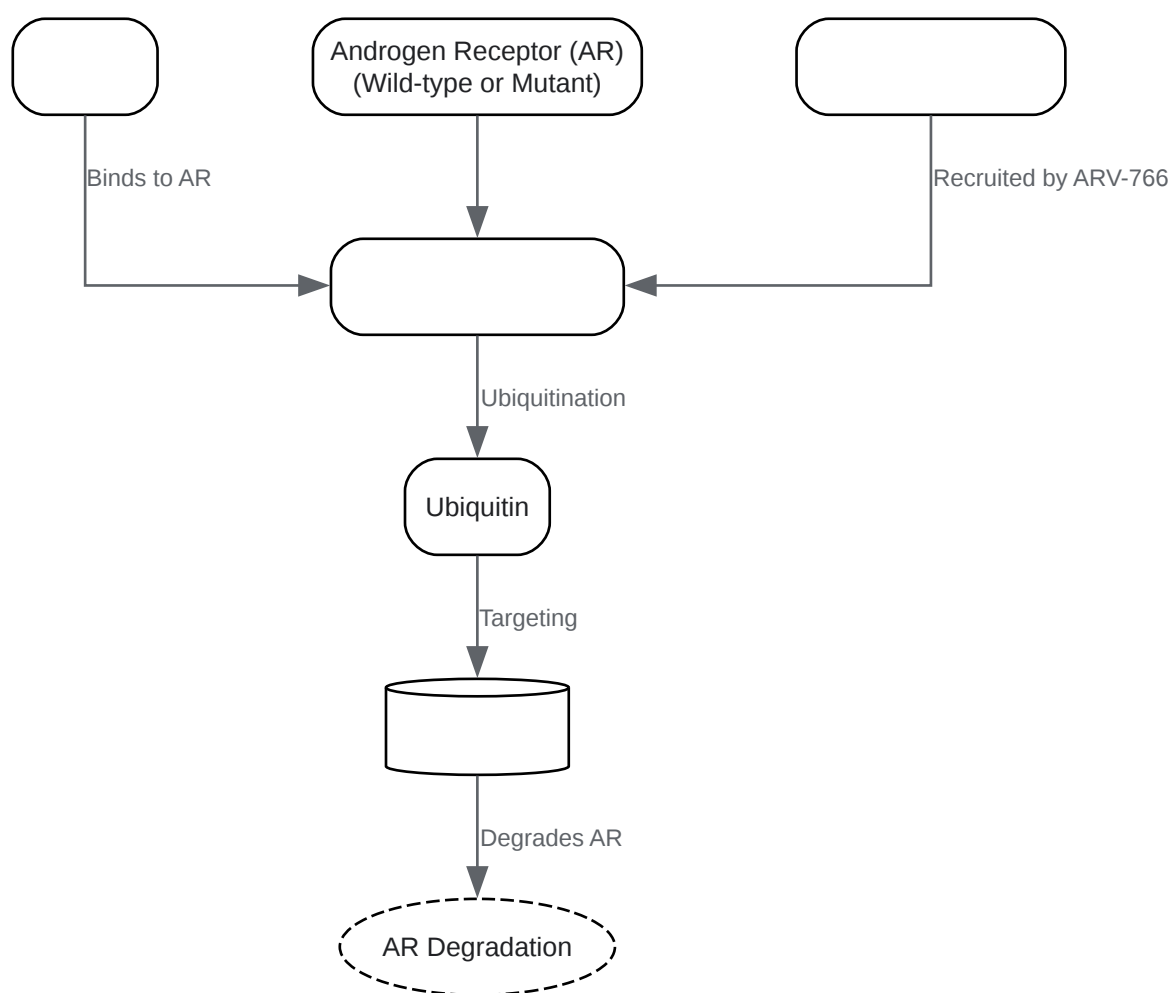
ARV-766 is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1][2] The androgen receptor is a key driver of disease progression in prostate cancer. ARV-766 has demonstrated the ability to degrade both wild-type AR and clinically relevant AR ligand-binding domain (LBD) mutants, which are associated with resistance to current therapies.[2][3][4] These mutations, such as L702H, H875Y, and T878A, can develop in 20-25% of men with metastatic castration-resistant prostate cancer (mCRPC) and are linked to poor prognoses.[4] Preclinical and early clinical data for ARV-766 monotherapy have shown promising anti-tumor activity and a manageable safety profile in heavily pretreated mCRPC patients.[1][3] This has led to the investigation of ARV-766 in combination with other cancer therapies to enhance its efficacy and overcome resistance mechanisms.

This document provides a summary of the current knowledge on ARV-766 combination therapies, with a focus on its pairing with abiraterone, and offers generalized protocols for

preclinical and clinical research in this area.

## Mechanism of Action: The PROTAC Approach

ARV-766 functions as a heterobifunctional molecule. One end binds to the androgen receptor, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[5] This catalytic process allows a single molecule of ARV-766 to trigger the degradation of multiple AR proteins, leading to a profound and sustained suppression of AR signaling.

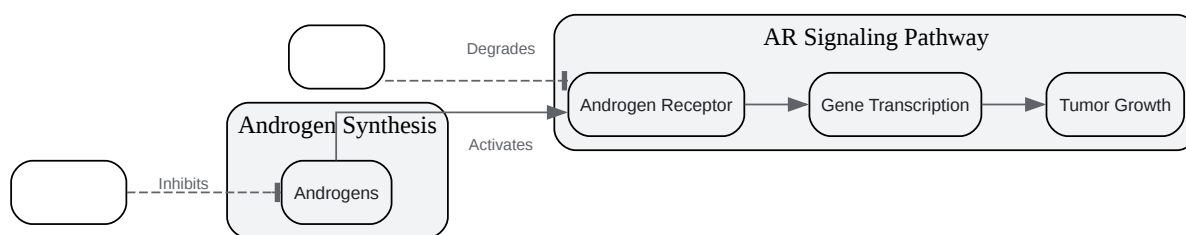


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**Figure 1:** Mechanism of action of ARV-766.

## Combination Therapy Rationale: ARV-766 and Abiraterone

The most prominent combination therapy being investigated for ARV-766 is with abiraterone, a cytochrome P450 17A1 (CYP17A1) inhibitor that blocks the synthesis of androgens. The rationale for this combination is based on a potentially synergistic effect.[5] Abiraterone reduces the ligands that activate the AR, while ARV-766 degrades the receptor itself. Resistance to abiraterone can arise from AR upregulation or mutations, which ARV-766 is designed to overcome.[5]



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**Figure 2:** Dual targeting of the AR pathway.

## Clinical Development: The NCT05067140 Trial

A Phase 1/2 clinical trial (NCT05067140) is currently evaluating ARV-766 both as a monotherapy and in combination with abiraterone in men with metastatic prostate cancer.[6]

### Trial Design Overview

The study consists of multiple parts:

- Part A (Dose Escalation): Evaluated the safety and tolerability of ascending doses of ARV-766 monotherapy.
- Part B (Cohort Expansion): Further assesses the antitumor activity of the recommended Phase 2 doses of ARV-766 monotherapy.

- Part C (Combination Dose Escalation): Assesses the safety, tolerability, and drug-drug interaction of escalating doses of ARV-766 in combination with a standard dose of abiraterone in NHA-naïve mCRPC or mCSPC patients.[5]
- Part D (Combination Expansion): Will further evaluate the safety and efficacy of the selected combination dose.

## Quantitative Data Summary

As of the latest available data, detailed quantitative results for the combination arm of the NCT05067140 trial have not been fully disclosed. The data presented below primarily pertains to ARV-766 as a monotherapy, which provides the foundational evidence for its use in combination.

**Table 1: ARV-766 Monotherapy Clinical Activity in mCRPC Patients**

Endpoint	Patient Population	Result	Citation
PSA50 (≥50% PSA decline)	Patients with AR LBD mutations	42%	[1]
Partial Response (RECIST)	RECIST-evaluable patients with AR LBD mutations	2 of 4 patients (1 confirmed, 1 unconfirmed)	[1]

**Table 2: ARV-766 Monotherapy Safety Profile (Phase 1/2)**

Adverse Event Type	Frequency	Details	Citation
Treatment-Related Adverse Events (TRAEs)	Majority were Grade 1 or 2	Most frequent (>10%): fatigue, nausea, diarrhea. No Grade $\geq$ 4 TRAEs reported.	[1]
Dose-Limiting Toxicities	None observed in Phase 1	The maximum tolerated dose was not reached.	[1]
Discontinuation due to TRAEs	Low	No patients in Phase 1, one patient in Phase 2.	
Dose Reductions due to TRAEs	Low	2 of 47 patients.	

## Experimental Protocols

The following are generalized protocols for preclinical and clinical evaluation of ARV-766 in combination therapies. These should be adapted and optimized for specific experimental conditions.

### Preclinical Evaluation of ARV-766 Combination Therapy

Objective: To assess the synergistic or additive anti-tumor effects of ARV-766 in combination with another anti-cancer agent (e.g., abiraterone, enzalutamide, docetaxel) in prostate cancer cell lines and in vivo models.

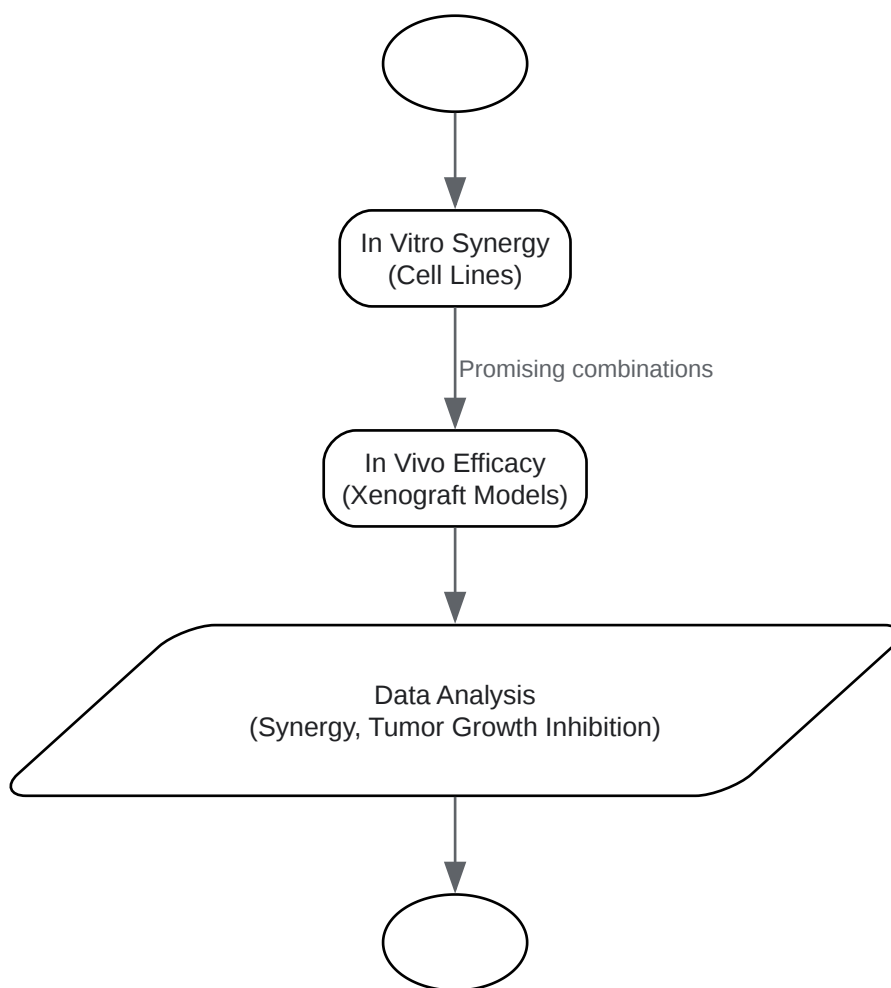
#### 1. In Vitro Synergy Assessment

- **Cell Lines:** Utilize a panel of prostate cancer cell lines, including those sensitive and resistant to standard-of-care therapies (e.g., LNCaP, VCaP, 22Rv1, and patient-derived xenograft lines).
- **Methodology:**

- Plate cells in 96-well plates and allow them to adhere overnight.
- Treat cells with a dose matrix of ARV-766 and the combination agent for 72-96 hours.
- Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
- Analyze the data using synergy models such as the Bliss independence or Loewe additivity models to calculate a synergy score.
- Western Blot Analysis:
  - Treat cells with ARV-766, the combination agent, and the combination for 24-48 hours.
  - Lyse the cells and perform Western blotting to assess the levels of AR and downstream signaling proteins.

## 2. In Vivo Efficacy Studies

- Animal Model: Use immunodeficient mice (e.g., NSG or nude mice) bearing subcutaneous or orthotopic prostate cancer xenografts.
- Methodology:
  - Once tumors reach a palpable size, randomize mice into treatment groups: Vehicle, ARV-766 alone, combination agent alone, and ARV-766 plus the combination agent.
  - Administer drugs at their predetermined optimal doses and schedules.
  - Monitor tumor growth by caliper measurements twice weekly.
  - Monitor animal body weight and overall health.
  - At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for AR levels, immunohistochemistry).



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**Figure 3:** Preclinical experimental workflow.

## Clinical Trial Protocol Outline (based on NCT05067140 Part C)

Title: A Phase 1b/2 Study of ARV-766 in Combination with Abiraterone in Patients with Metastatic Prostate Cancer.

Primary Objectives:

- To evaluate the safety and tolerability of ARV-766 in combination with abiraterone.
- To determine the recommended Phase 2 dose (RP2D) of ARV-766 in this combination.

**Key Inclusion Criteria:**

- Histologically confirmed adenocarcinoma of the prostate.
- Metastatic castration-resistant or castration-sensitive prostate cancer.
- ECOG performance status of 0 or 1.
- No prior treatment with a novel hormonal agent (for the NHA-naïve cohort).[5]

**Key Exclusion Criteria:**

- Symptomatic brain metastases.
- Active inflammatory gastrointestinal disease.
- Prior systemic anti-cancer therapy within a specified washout period.

**Treatment Plan:**

- Patients receive escalating doses of oral ARV-766 once daily, starting at 100 mg, in combination with a standard 1000 mg oral dose of abiraterone.[5]
- A conventional 3+3 dose-escalation design is used.
- Patients also receive ongoing androgen deprivation therapy.[5]

**Assessments:**

- Safety: Monitor for dose-limiting toxicities (DLTs) during the first cycle, and adverse events (AEs) and laboratory abnormalities throughout the study.
- Pharmacokinetics: Assess drug-drug interactions between ARV-766 and abiraterone.
- Efficacy: Preliminary efficacy will be assessed by PSA response rates (PSA30 and PSA50) and objective response rate (ORR) according to RECIST criteria.

## Future Directions

While the combination of ARV-766 with abiraterone is the most advanced in clinical development, the mechanism of action of ARV-766 suggests potential for combination with other classes of drugs, including:

- Enzalutamide: To achieve a more complete blockade and degradation of the AR.
- PARP inhibitors: In patients with DNA repair deficiencies.
- Chemotherapy (e.g., docetaxel): To target different phases of the cell cycle and mechanisms of resistance.

Preclinical studies exploring these combinations are warranted to provide the rationale for future clinical trials.

## Conclusion

ARV-766 represents a promising new therapeutic modality for prostate cancer, particularly in the context of resistance to current AR-targeted therapies. Its combination with abiraterone is a rational approach that is currently under clinical investigation. While detailed data from the combination cohorts are still emerging, the strong preclinical rationale and the favorable monotherapy data provide a solid foundation for the continued development of ARV-766 in combination regimens. The protocols outlined in this document provide a framework for researchers to further explore and validate the potential of ARV-766 in combination with other cancer therapies.

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